molecular formula C17H20BNO2 B14862841 4-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

4-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B14862841
M. Wt: 281.2 g/mol
InChI Key: CSZNXTDXCSVSTQ-UHFFFAOYSA-N
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Description

4-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a pyridine ring substituted with a phenyl group and a boronic ester group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the reaction of 4-phenylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate.

    Solvents: Tetrahydrofuran (THF), ethanol, or water.

Mechanism of Action

The primary mechanism by which 4-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is through its ability to participate in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

4-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: can be compared with other boronic esters, such as:

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in various chemical reactions.

Properties

Molecular Formula

C17H20BNO2

Molecular Weight

281.2 g/mol

IUPAC Name

4-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-12-14(10-11-19-15)13-8-6-5-7-9-13/h5-12H,1-4H3

InChI Key

CSZNXTDXCSVSTQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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